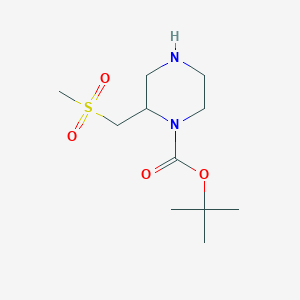

2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(methylsulfonylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-5-12-7-9(13)8-18(4,15)16/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADIXIACPCODFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089381-12-2 | |

| Record name | tert-butyl 2-(methanesulfonylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine with methanesulfonyl chloride to introduce the methanesulfonylmethyl group. This is followed by the esterification of the resulting compound with tert-butyl alcohol in the presence of a suitable catalyst, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester serves as an important intermediate in the synthesis of several APIs. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of complex drug molecules.

Case Study: Palbociclib Synthesis

- Background : Palbociclib is a CDK4/6 inhibitor used in the treatment of breast cancer.

- Role of Intermediate : The compound is utilized in synthesizing intermediates for palbociclib, enhancing the efficiency and yield of the overall synthetic route. Traditional methods often resulted in high costs and environmental concerns, which are mitigated by using this compound in photocatalytic reactions that improve atom economy and reduce byproduct formation .

Photocatalytic Reactions

Recent advancements have highlighted the use of this compound in photocatalysis. The incorporation of this compound into reaction schemes allows for more environmentally friendly processes by reducing the need for heavy metals and harsh reaction conditions.

Example Reaction :

- In a study, a photocatalytic method was developed using acridine salts as catalysts to synthesize derivatives from this compound under visible light irradiation, achieving high yields while minimizing waste .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that can include:

- Alkylation Reactions : The introduction of methanesulfonylmethyl groups onto piperazine derivatives.

- Esterification : Converting carboxylic acids to their corresponding tert-butyl esters using tert-butanol and acid catalysts.

- Purification Techniques : Employing column chromatography and recrystallization methods to isolate pure compounds.

Research Insights

Recent studies have focused on enhancing the efficiency of synthetic pathways involving this compound. Research indicates that optimizing reaction conditions can significantly impact yield and purity, making it a focal point for ongoing investigations in organic synthesis.

Comparative Analysis of Synthetic Routes

| Methodology | Yield (%) | Environmental Impact | Cost Effectiveness |

|---|---|---|---|

| Traditional Synthesis | 60-70 | High | Moderate |

| Photocatalytic Method | 90+ | Low | High |

This table illustrates the advantages of newer methodologies over traditional approaches, emphasizing the trend towards greener chemistry.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 2-methylpiperazine-1-carboxylate

- Structure : Lacks the methanesulfonyl group, with a simple methyl substituent at the 2-position.

- Properties: Polarity: Lower polarity due to the absence of the sulfonyl group.

- Applications: Primarily used as a building block in peptide synthesis and non-polar drug candidates.

3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester

- Structure : Contains a formyl group at the 3-position and a methanesulfonyl group at the 4-position.

- Synthesis : Prepared via oxidation of 3-hydroxymethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester, as described in J. Med. Chem. (2005) .

- Reactivity : The formyl group enables reductive amination (e.g., with dimethylamine hydrochloride), a pathway less accessible in the target compound due to its methyl group .

4-(Cyano-dimethyl-methyl)-piperazine-1-carboxylic acid tert-butyl ester

- Structure: Features a cyano-dimethyl-methyl group at the 4-position.

- Properties: Electronic Effects: The cyano group is strongly electron-withdrawing, similar to the methanesulfonyl group, but with distinct steric and electronic profiles. Stability: Reacts with hydrogen peroxide in DMSO to form sulfones or sulfoxides, highlighting oxidative sensitivity .

4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

- Structure: Includes an amino-acetyl substituent at the 4-position.

Physicochemical Properties and Stability

- Thermal Behavior : The tert-butyl ester in the target compound decomposes at higher temperatures (~150°C), as observed in related polymers (e.g., MA20 and A20 in ), where ester cleavage releases isobutylene .

Biological Activity

2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and research findings related to this compound, drawing from diverse sources.

- Molecular Formula : C11H22N2O4S

- Molar Mass : 278.37 g/mol

- CAS Number : 2089381-12-2

The compound features a piperazine core, which is known for its ability to interact with various biological targets, making it a promising candidate for pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with neurotransmitter receptors and enzymes.

The biological activity of this compound is largely attributed to its structural similarity to natural substrates, allowing it to function as an enzyme inhibitor or receptor modulator. The sulfonamide group can mimic the structure of certain biomolecules, facilitating interactions that disrupt normal physiological processes.

Study 1: Dopamine Receptor Interaction

A study focused on the interaction of piperazine derivatives with dopamine receptors demonstrated that compounds similar to this compound could selectively bind to dopamine D3 receptors. This selectivity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .

Study 2: Antimicrobial Properties

Research has indicated potential antimicrobial properties of piperazine derivatives. In vitro studies showed that certain piperazine compounds exhibit significant antibacterial activity against a range of pathogens. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential dopamine D3 receptor modulator | |

| Piperazine derivatives (general) | Antimicrobial activity | |

| Other piperazine-based compounds | Enzyme inhibition |

Safety and Toxicological Profile

Toxicological assessments indicate that this compound may pose risks if ingested, as it is classified as harmful if swallowed and can cause skin irritation . These safety concerns highlight the need for careful handling and further toxicological studies.

Q & A

Q. What are the established synthetic routes for 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of a piperazine core. A common approach includes:

- Step 1 : Boc protection of piperazine using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF at 0–5°C) to form the tert-butyl carbamate intermediate.

- Step 2 : Methanesulfonylation at the piperazine nitrogen using methanesulfonyl chloride in dichloromethane with catalytic DMAP, followed by purification via silica gel chromatography .

Key variables : Temperature control during Boc protection is critical to avoid side reactions (e.g., ring-opening). Solvent polarity in sulfonylation affects reaction kinetics; aprotic solvents like DCM favor nucleophilic substitution. Yields range from 65% to 85% depending on stoichiometric ratios and workup efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Confirm regioselective sulfonylation by observing shifts for the piperazine protons (δ 3.2–3.5 ppm for N-CH2-SO2) and tert-butyl carbamate (δ 1.4 ppm).

- LCMS : Verify molecular ion peaks ([M+H]+ ≈ 307.3 g/mol) and monitor purity (>95% by HPLC).

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate, S=O stretches at ~1150–1300 cm⁻¹) .

Best practices : Cross-reference spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for sulfonylation.

- Solvent effects : Simulate solvent interactions (e.g., COSMO-RS) to predict reaction rates in polar vs. non-polar media.

- Machine learning : Train models on existing piperazine derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) and minimize trial-and-error experimentation .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in NOESY correlations may arise due to conformational flexibility of the piperazine ring.

- Resolution strategies :

- Perform variable-temperature NMR to stabilize conformers.

- Compare experimental data with X-ray crystallography results (if available) for absolute configuration validation.

- Use dynamic NMR simulations (e.g., EXSY) to quantify ring-flipping kinetics .

Note : Contradictions between LCMS and elemental analysis may indicate residual solvents or salts; repurify via preparative HPLC .

Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?

- Accelerated degradation studies :

- Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Identify degradation products (e.g., tert-butyl cleavage products) using high-resolution MS.

- Recommendations : Store under inert atmosphere at –20°C in amber vials to prevent oxidation and photodegradation. Avoid aqueous buffers during biological assays unless stability is confirmed .

Q. How can researchers evaluate the compound’s interactions with biological targets?

- In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding affinity (Kd).

- SAR studies : Synthesize analogs with modified sulfonyl or carbamate groups to map pharmacophore requirements.

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and guide rational design .

Q. What experimental designs are effective for resolving low yields in sulfonylation steps?

- DOE approach : Systematically vary factors such as:

- Solvent (DCM vs. THF)

- Base (pyridine vs. triethylamine)

- Reaction time (2–24 hours)

- Analysis : Apply response surface methodology (RSM) to identify optimal conditions. For example, THF may improve solubility but increase side reactions; DCM with slow reagent addition enhances selectivity .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream modifications?

- Protection/deprotection : The Boc group is stable under basic conditions but cleaved by TFA, enabling selective functionalization of other sites (e.g., alkylation at the sulfonamide nitrogen).

- Steric effects : The bulky tert-butyl group may hinder nucleophilic attacks, requiring harsher conditions for deprotection (e.g., HCl/dioxane) .

Q. What advanced purification techniques are suitable for isolating this compound from complex mixtures?

Q. How can researchers leverage this compound as a building block in medicinal chemistry?

- Fragment-based drug discovery : Incorporate the piperazine-sulfonamide scaffold into larger molecules (e.g., kinase inhibitors) via Suzuki coupling or amide bond formation.

- PROTAC design : Utilize the tert-butyl carbamate as a linker for conjugating target-binding ligands to E3 ubiquitin ligase recruiters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.